FAM-DEALA-Hyp-YIPD

Fluorescence Polarization HIF-1α VHL

Researchers screening VHL E3 ligase inhibitors face inconsistent FP assay signals due to tracer variability. FAM-DEALA-Hyp-YIPD is the validated 10-mer fluorescent probe (5-FAM-labeled, Kd = 180-560 nM) optimized for VHL/HIF-1α FP displacement assays, ensuring reproducible detection of weak-to-moderate affinity binders. - Moderate binding affinity enables broad dynamic range for screening low μM to sub-μM inhibitors. - ≥95% HPLC purity with full characterization (MW 1477.48 Da, λex/em 485/535 nm) for cross-lab reproducibility. - Used in patented VHL inhibitor discovery workflows (US10730870, US11512083). Ships ambient; store at -20°C.

Molecular Formula C71H84N10O25
Molecular Weight 1477.5 g/mol
Cat. No. B15138321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFAM-DEALA-Hyp-YIPD
Molecular FormulaC71H84N10O25
Molecular Weight1477.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3CC(CN3C(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)O
InChIInChI=1S/C71H84N10O25/c1-7-33(4)58(68(101)80-22-8-9-51(80)65(98)78-50(69(102)103)30-57(90)91)79-64(97)48(24-36-10-13-38(82)14-11-36)77-66(99)52-26-41(85)31-81(52)67(100)35(6)73-62(95)47(23-32(2)3)75-59(92)34(5)72-61(94)46(20-21-55(86)87)74-63(96)49(29-56(88)89)76-60(93)37-12-17-43-42(25-37)70(104)106-71(43)44-18-15-39(83)27-53(44)105-54-28-40(84)16-19-45(54)71/h10-19,25,27-28,32-35,41,46-52,58,82-85H,7-9,20-24,26,29-31H2,1-6H3,(H,72,94)(H,73,95)(H,74,96)(H,75,92)(H,76,93)(H,77,99)(H,78,98)(H,79,97)(H,86,87)(H,88,89)(H,90,91)(H,102,103)/t33-,34-,35-,41+,46-,47-,48-,49-,50-,51-,52-,58-/m0/s1
InChIKeyHZSHAEZSTDCNEY-LNDUXEJGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FAM-DEALA-Hyp-YIPD: Fluorescent HIF-1α Peptide for VHL Binding FP Displacement Assays


FAM-DEALA-Hyp-YIPD is a synthetic, 5-carboxyfluorescein (FAM)-labeled 10-mer peptide derived from the hypoxia-inducible factor 1-alpha (HIF-1α) sequence . It is categorized as a fluorescent probe and is specifically designed for use in fluorescence polarization (FP) displacement assays to study and quantify the binding interaction between HIF-1α and the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex [1]. This interaction is a key regulatory step in the cellular response to hypoxia. The compound has a reported molecular weight of 1477.48 Da and a sequence of 5-FAM-Asp-Glu-Ala-Leu-Ala-Hyp-Tyr-Ile-Pro-Asp, with the fluorescent label attached to the N-terminal aspartic acid [2].

Why Substituting FAM-DEALA-Hyp-YIPD with Other HIF-1α Peptides Compromises Assay Integrity


The VHL/HIF-1α interaction is highly sensitive to peptide sequence and length [1]. Substituting FAM-DEALA-Hyp-YIPD with a non-fluorescent analog, like DEALA-Hyp-YIPD, renders it useless for direct detection in FP assays [2]. Conversely, substituting it with a longer fluorescent peptide, such as FAM-DEALAHypYIPMDDDFQLRSF, introduces a significantly higher binding affinity (lower Kd) which alters the assay's dynamic range and can be incompatible with established protocols for screening weak to moderate affinity inhibitors . These differences in detection capability and binding kinetics necessitate the use of the specific, validated tool compound for reproducible and comparative results.

Quantitative Differentiators for FAM-DEALA-Hyp-YIPD: Comparative Binding Data and Assay Performance


FAM-DEALA-Hyp-YIPD vs. DEALA-Hyp-YIPD: Enabling Direct FP Detection vs. No Detection

The primary differentiation is functional: FAM-DEALA-Hyp-YIPD is a fluorescent probe capable of generating a signal in fluorescence polarization (FP) assays, enabling its use as a tracer in competitive binding studies . In contrast, its non-fluorescent analog, DEALA-Hyp-YIPD, is an inhibitor of the VHL/HIF-1α interaction (IC50 = 0.91 μM) but cannot be directly detected in an FP assay [1]. Therefore, procurement of the FAM-labeled version is mandatory for any FP-based experimental workflow.

Fluorescence Polarization HIF-1α VHL High-Throughput Screening

FAM-DEALA-Hyp-YIPD vs. Longer FAM-Peptide: A ~2-Log Difference in VHL Binding Affinity (Kd)

The choice of peptide length dramatically impacts binding kinetics. FAM-DEALA-Hyp-YIPD exhibits a Kd for the VHL complex in the range of 180-560 nM . In stark contrast, the longer peptide version, FAM-DEALAHypYIPMDDDFQLRSF, binds to the same VHL protein with a Kd of 3 nM, representing an affinity that is approximately 60- to 187-fold higher . This quantitative difference means the longer peptide is not a simple substitute but a fundamentally different tool for probing high-affinity interactions or when a lower detection limit is required.

Binding Affinity VHL HIF-1α Structure-Activity Relationship

FAM-DEALA-Hyp-YIPD vs. DEALA-Hyp-YIPD: Validated as a Substrate for VHL Inhibitor Screening

FAM-DEALA-Hyp-YIPD has been directly validated as a substrate in fluorescence polarization competition assays for screening VHL ligands [1]. In a patent-sourced example, a test compound demonstrated an IC50 of 3,200 nM (3.2 μM) for inhibiting the VHL/Elongin B/Elongin C complex using FAM-DEALA-Hyp-YIPD as the tracer [2]. This demonstrates the compound's utility in quantifying the potency of novel VHL inhibitors. The non-fluorescent analog, DEALA-Hyp-YIPD, while known as an inhibitor with an IC50 of 0.91 μM, cannot serve this function as a tracer in a displacement assay [3].

Inhibitor Screening VHL Ligands PROTAC Drug Discovery

FAM-DEALA-Hyp-YIPD vs. Longer FAM-Peptide: Distinct Molecular Weight and Sequence Complexity

The fundamental structural difference between FAM-DEALA-Hyp-YIPD and the longer peptide analog is reflected in their molecular weights and sequences. FAM-DEALA-Hyp-YIPD has a molecular weight of 1477.48 g/mol and consists of a 10-amino acid sequence (DEALAXYIPD, where X=Hyp) . The longer version, FAM-DEALAHypYIPMDDDFQLRSF, has a molecular weight of approximately 2616.8 g/mol and contains a 17-amino acid sequence . This ~77% increase in molecular weight and 70% increase in length directly impacts synthesis cost, purification complexity, and potential solubility, making the shorter FAM-DEALA-Hyp-YIPD a more economical and manageable tool for routine high-throughput screening applications where its lower binding affinity is acceptable.

Peptide Synthesis Molecular Weight Sequence Comparison Analytical Characterization

Optimal Use Cases for FAM-DEALA-Hyp-YIPD Based on Experimental Evidence


Screening Small Molecule VHL Ligands in High-Throughput FP Assays

FAM-DEALA-Hyp-YIPD is the validated tracer for establishing fluorescence polarization (FP) competition assays to identify and characterize novel small molecule inhibitors of the VHL E3 ligase. Its moderate binding affinity (Kd = 180-560 nM) provides a suitable dynamic range for detecting compounds with a wide range of potencies (from low micromolar to sub-micromolar), as demonstrated in both primary literature and patent examples where it was used to determine the IC50 of test compounds [1].

Mechanistic Studies of the VHL/HIF-1α Protein-Protein Interaction (PPI)

This fluorescent peptide serves as a direct probe for studying the biochemical and biophysical parameters of the VHL/HIF-1α interaction. Its ability to be used in FP displacement assays allows researchers to quantify the disruption of this key PPI, enabling the evaluation of how post-translational modifications (like HIF-1α hydroxylation) or mutations in the binding pocket affect VHL recognition and binding kinetics [2].

Developing Assays for PROTAC Ternary Complex Formation and Degradation Activity

In the field of targeted protein degradation, FAM-DEALA-Hyp-YIPD is a critical tool. It is used to assess VHL binding in FP displacement assays, which is the first step in evaluating the effect of VHL ligands on degradation activity. By quantifying the binding of a potential VHL-recruiting ligand to the E3 ligase, researchers can confirm target engagement before proceeding to more complex cellular assays measuring ternary complex formation and target protein degradation .

Quality Control and Lot-to-Lot Consistency for VHL Binding Assays

Due to its commercial availability from reputable vendors with specified purity (≥95% by HPLC) and detailed characterization (e.g., exact molecular weight, sequence, optical properties), FAM-DEALA-Hyp-YIPD can be used as a reference standard to validate and calibrate in-house VHL binding assays [3]. This ensures reproducibility and allows for the comparison of data generated across different experiments or laboratory sites over time.

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